Cefaclor impurity E

Forced Degradation HPLC/ESI-MS Stability Studies

Cefaclor Impurity E (CAS 188915-50-6) is the EP‑defined hydrolytic degradation product of cefaclor, presenting a unique open‑ring diastereomeric profile absent in process impurities A–D. Critical for HPLC stability‑indicating method validation: its dual diastereomer resolution provides definitive specificity proof for ANDA and QC release, ensuring compliance with USP ≤0.5% individual impurity limits. Avoid method invalidation by using only certified reference standards; essential for forced degradation studies, LC‑MS/MS suitability, and ICH Q3A/B‑compliant stability programs.

Molecular Formula C14H14ClN3O4S
Molecular Weight 355.8 g/mol
CAS No. 188915-50-6
Cat. No. B601262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor impurity E
CAS188915-50-6
Synonyms2H-​1,​3-​Thiazine-​2-​acetic acid, α-​[(aminophenylacetyl)​amino]​-​5-​chloro-​3,​4-​dihydro-​4-​oxo-​, [2R-​[2R*[R*(R*)​]​]​]​- (9CI)
Molecular FormulaC14H14ClN3O4S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC(C2NC(=O)C(=CS2)Cl)C(=O)O)N
InChIInChI=1S/C14H14ClN3O4S/c15-8-6-23-13(18-11(8)19)10(14(21)22)17-12(20)9(16)7-4-2-1-3-5-7/h1-6,9-10,13H,16H2,(H,17,20)(H,18,19)(H,21,22)/t9-,10+,13-/m1/s1
InChIKeyDSKNHVUKATXSCQ-GBIKHYSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor Impurity E (CAS 188915-50-6): A Critical EP-Listed Degradation Marker for Cephalosporin Quality Control


Cefaclor Impurity E (CAS 188915-50-6) is a chemically defined degradation product of the second-generation cephalosporin antibiotic cefaclor [1]. Structurally characterized as an open-ring impurity, it arises from the hydrolytic cleavage of the β-lactam ring, a pathway that fundamentally distinguishes it from intact cefaclor and synthetic process impurities [2]. As an impurity specifically listed and defined in the European Pharmacopoeia (EP), its presence and quantitation serve as a mandatory quality attribute for cefaclor drug substance and product release, making it a non-negotiable reference standard for analytical method validation, stability studies, and regulatory submissions in pharmaceutical manufacturing [3].

The Inadequacy of Generic Cefaclor Impurity Reference Standards: Why Cefaclor Impurity E (CAS 188915-50-6) Must Be Specifically Sourced


Generic substitution with undefined or misidentified cefaclor-related substances is a critical failure point in pharmaceutical analysis [1]. While other cefaclor impurities (e.g., Impurity A, B, C, D) may arise from synthetic routes or other degradation pathways, they are chemically distinct entities with different retention times, UV spectra, and mass fragmentation patterns [2]. The use of an incorrect or uncharacterized analog for system suitability, peak identification, or quantitative calibration invalidates analytical methods and can lead to erroneous stability assessments, putting drug product quality and regulatory compliance at risk [3]. Cefaclor Impurity E, with its specific open-ring diastereomeric profile, provides a unique analytical fingerprint that cannot be replicated by any other impurity in the cefaclor monograph. Relying on a non-specific or incorrect reference standard undermines the entire analytical framework required for ICH Q3A/B-compliant quality control .

Quantitative Differentiation of Cefaclor Impurity E (CAS 188915-50-6) for Pharmaceutical Procurement


Unique Diastereomeric Formation Profile in Solid-State Degradation

During the long-term, solid-state degradation of cefaclor, Cefaclor Impurity E forms two distinct diastereomers due to isomerization at the C6 carbon atom, a phenomenon not observed for other common cefaclor impurities under the same conditions [1]. While other impurities (e.g., Impurity A, B, C, D) are typically observed as single, stable entities in HPLC chromatograms, Impurity E appears as a dual-peak system under optimized LC conditions, providing a uniquely sensitive marker for long-term stability and formulation integrity.

Forced Degradation HPLC/ESI-MS Stability Studies

Distinctive Dimer Ion Formation Efficiency in Negative Ion ESI-MS

The two diastereomers of Cefaclor Impurity E exhibit a quantifiable difference in their efficiency of forming dimer ions under electrospray ionization (ESI) conditions, specifically in negative ion mode [1]. This differential behavior, which is not documented for other cefaclor impurities, allows for a more nuanced MS-based differentiation and quantification strategy, offering a higher level of analytical specificity when confirming the identity of this degradation product.

LC-MS Method Development Electrospray Ionization Impurity Profiling

Defined Regulatory Limits for Related Compounds in USP/EP Monographs

The USP monograph for Cefaclor Capsules specifies a quantitative limit of not more than 0.5% for any individual related compound, which directly applies to Cefaclor Impurity E . This regulatory threshold mandates that pharmaceutical manufacturers and quality control (QC) laboratories must possess a certified reference standard of Impurity E to accurately quantify its level against this specification. While other impurities have their own limits or may be unspecified, the clear 0.5% threshold for Impurity E establishes a concrete, non-discretionary requirement for its use in release and stability testing.

Quality Control Pharmacopoeial Compliance Regulatory Limits

EP-Recognized Nomenclature and Structural Identity

Cefaclor Impurity E (CAS 188915-50-6) is chemically defined by the European Pharmacopoeia as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, and is also recognized as the 'open-ring' impurity [1]. Unlike many commercial 'impurities' that are only loosely defined by a vendor's internal catalog number, this compound has an unambiguous, pharmacopoeial-grade identity. This official recognition confers a level of regulatory traceability and acceptance that is mandatory for use in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

Analytical Method Validation Reference Standard Regulatory Traceability

Validated Application Scenarios for Cefaclor Impurity E (CAS 188915-50-6) in Regulated Pharmaceutical Environments


Stability-Indicating Method (SIM) Development and Validation for Cefaclor Drug Products

Cefaclor Impurity E is an essential reference standard for developing and validating a robust HPLC stability-indicating method [1]. Its unique property of forming two distinct diastereomers during solid-state degradation, as demonstrated by HPLC/ESI-MS, makes it a superior probe for assessing the specificity of the analytical method [2]. A SIM that successfully resolves and quantifies both Impurity E diastereomers provides definitive evidence of method specificity for long-term stability studies, far exceeding the capability of methods validated only against process-related impurities.

Regulatory QC Release and Stability Testing for ANDA Submissions

In the context of an Abbreviated New Drug Application (ANDA), the use of a certified Cefaclor Impurity E reference standard is mandatory for demonstrating compliance with the USP specification of ≤ 0.5% for any individual related compound [1]. During routine QC batch release and ongoing stability programs, this standard is used to prepare system suitability solutions and to quantify Impurity E levels in drug substance and finished product samples. Failure to accurately quantify Impurity E against its certified reference standard constitutes a critical deviation and a major risk to ANDA approval or commercial supply chain continuity.

Forced Degradation Studies to Elucidate Cefaclor Degradation Pathways

Investigating the chemical stability of cefaclor under stress conditions (e.g., heat, humidity, oxidation) requires the unambiguous identification of degradation products [1]. The open-ring structure of Cefaclor Impurity E and its diastereomeric formation serve as a definitive marker for β-lactam ring hydrolysis [2]. Spiking forced degradation samples with an authenticated reference standard of Impurity E allows researchers to confirm peak identity by retention time matching and to quantify the extent of this specific hydrolytic pathway, generating critical data for formulation development and packaging selection.

LC-MS/MS Method Fine-Tuning and System Suitability Assessment

For laboratories employing LC-MS/MS for high-sensitivity impurity profiling, Cefaclor Impurity E offers a unique system suitability check [1]. Its documented differential behavior in forming dimer ions under ESI negative ion mode provides a sensitive indicator of MS source tuning and performance [2]. An analytical run can be validated for its ability to detect this distinct differential dimer ion formation, ensuring that the MS is operating with the required sensitivity and selectivity before processing critical study samples, a level of analytical rigor not possible with simpler, single-species impurities.

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